molecular formula C13H16O2 B7884356 methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate

methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate

Cat. No.: B7884356
M. Wt: 204.26 g/mol
InChI Key: LEXDXRCVVQYSIJ-RMKNXTFCSA-N
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Description

The compound methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate belongs to the class of cinnamate (B1238496) esters, which are derivatives of cinnamic acid. Cinnamate esters are characterized by a phenyl group attached to an acrylic acid ester system. This structural motif is a cornerstone in the fields of organic synthesis and materials science, offering a versatile platform for chemical modification and polymerization. The specific subject of this article features a methyl ester and a 4-substituted phenyl ring with an isopropyl (propan-2-yl) group. Its systematic name, this compound, precisely describes its molecular architecture, including the stereochemistry of the double bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-propan-2-ylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)12-7-4-11(5-8-12)6-9-13(14)15-3/h4-10H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXDXRCVVQYSIJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2e 3 4 Propan 2 Yl Phenyl Prop 2 Enoate Systems

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. These vibrations are unique to the molecule's structure, providing a distinct "fingerprint" that is invaluable for functional group identification and analysis of molecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending, and the frequencies of these absorptions are characteristic of specific bonds.

For methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate, the FT-IR spectrum is expected to display several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1715-1730 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system is anticipated around 1630-1640 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1250-1300 cm⁻¹ and 1160-1180 cm⁻¹ regions.

Vibrations associated with the aromatic ring are also expected. The C=C stretching within the benzene (B151609) ring should appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations for the 1,4-disubstituted (para) ring are expected in the 800-850 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations from the isopropyl and methyl groups will be visible in the 2850-2970 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively. The characteristic doublet for the isopropyl group is expected around 1370 and 1385 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2965Medium-StrongAliphatic C-H Stretch (Isopropyl, Methyl)
~1720StrongC=O Stretch (α,β-Unsaturated Ester)
~1635MediumC=C Stretch (Alkenyl)
~1605, ~1510MediumC=C Stretch (Aromatic)
~1465, ~1385, ~1370MediumAliphatic C-H Bend (Isopropyl, Methyl)
~1280, ~1170StrongC-O Stretch (Ester)
~980Strong=C-H Bend (trans-Alkene Out-of-Plane)
~830StrongC-H Bend (Aromatic 1,4-disubstitution Out-of-Plane)

Surface Enhanced Raman Spectroscopy (SERS) for Surface Geometry and Adsorption Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces. SERS not only provides information about vibrational modes similar to standard Raman spectroscopy but can also offer insights into the orientation and geometry of the molecule with respect to the metal surface.

For this compound, it is plausible that the molecule adsorbs onto a silver or gold surface via the π-electrons of the aromatic ring and the conjugated system, or through the lone pair electrons of the ester's oxygen atoms. If the molecule adsorbs in a "flat-on" orientation, the vibrational modes of the aromatic ring and the ethylenic bridge would be significantly enhanced. Conversely, an "end-on" adsorption, possibly through the ester group, would lead to a greater enhancement of the carbonyl and C-O stretching modes. The absence or significant weakening of C-H stretching vibrations, coupled with the enhancement of out-of-plane bending modes, can suggest a planar orientation relative to the surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and stereochemistry can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The two vinyl protons of the prop-2-enoate chain are diastereotopic and will appear as doublets due to coupling with each other. The proton on the carbon α to the carbonyl group (Hα) is expected to resonate further downfield (around 6.4 ppm) than a typical vinyl proton due to the deshielding effect of the ester. The proton on the β-carbon (Hβ), adjacent to the aromatic ring, will appear even further downfield (around 7.7 ppm). The large coupling constant (J) between these two protons, typically around 16.0 Hz, is characteristic of a trans (E) configuration.

The aromatic protons of the 1,4-disubstituted ring will appear as a pair of doublets, characteristic of an AA'BB' system, in the range of 7.2-7.5 ppm. The protons ortho to the isopropyl group will be magnetically different from those ortho to the vinyl group. The protons of the ester's methyl group will give a sharp singlet at approximately 3.8 ppm. The isopropyl group will exhibit a septet for its single methine proton around 3.0 ppm, coupled to the six equivalent methyl protons, which will appear as a doublet around 1.25 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.68d~16.01HVinyl H (β to C=O)
~7.45d~8.22HAromatic H (ortho to vinyl)
~7.25d~8.22HAromatic H (ortho to isopropyl)
~6.41d~16.01HVinyl H (α to C=O)
~3.79s-3HMethoxy (B1213986) H (-OCH₃)
~2.95sept~6.91HIsopropyl Methine H (-CH(CH₃)₂)
~1.25d~6.96HIsopropyl Methyl H (-CH(CH₃)₂)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon of the ester is expected to be the most downfield signal, around 167 ppm.

The carbons of the vinyl group will appear in the 117-145 ppm range, with the β-carbon being more downfield than the α-carbon. The aromatic carbons will resonate in the 127-152 ppm region. The quaternary carbon attached to the isopropyl group will be the most downfield of the aromatic signals. The methoxy carbon will have a signal around 52 ppm, while the carbons of the isopropyl group will appear upfield, with the methine carbon around 34 ppm and the two equivalent methyl carbons around 24 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~167.5Ester Carbonyl (C=O)
~151.8Aromatic C (ipso to isopropyl)
~144.9Vinyl C (β to C=O)
~132.0Aromatic C (ipso to vinyl)
~128.2Aromatic CH (ortho to vinyl)
~127.0Aromatic CH (ortho to isopropyl)
~117.5Vinyl C (α to C=O)
~51.8Methoxy C (-OCH₃)
~34.2Isopropyl Methine C (-CH(CH₃)₂)
~23.8Isopropyl Methyl C (-CH(CH₃)₂)

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₃H₁₆O₂), the molecular weight is 204.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 204.

The fragmentation pattern is highly diagnostic. A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), which would lead to a prominent peak at m/z 173 ([M - 31]⁺). Loss of a methyl radical (•CH₃) from the isopropyl group could produce a fragment at m/z 189 ([M - 15]⁺). Cleavage of the entire isopropyl group would result in a peak at m/z 161 ([M - 43]⁺). Further fragmentation of the cinnamate (B1238496) backbone can lead to characteristic ions such as the tropylium ion at m/z 91 or the phenyl ion at m/z 77, although ions retaining the isopropyl substituent (e.g., m/z 119 for the isopropyl-tropylium ion) would also be expected.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment Ion
204[C₁₃H₁₆O₂]⁺• (Molecular Ion)
189[M - CH₃]⁺
173[M - OCH₃]⁺
161[M - CH(CH₃)₂]⁺
145[M - COOCH₃]⁺
131[C₁₀H₁₁]⁺
119[C₉H₁₁]⁺

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular conformation, crystal packing, and the nature of intermolecular forces that govern the solid-state architecture.

The prerequisite for a successful single-crystal X-ray diffraction analysis is the cultivation of high-quality, single crystals of sufficient size. A prevalent and effective technique for growing crystals of organic compounds, including cinnamate derivatives, is the slow evaporation method.

This process typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents until saturation or near-saturation is achieved. The choice of solvent is critical; it must be one in which the compound is moderately soluble and which evaporates at a slow, controlled rate. Common solvents used for this class of compounds include methanol (B129727), ethanol, and acetone. The saturated solution is then set aside in a loosely covered container, allowing the solvent to evaporate gradually over several days. As the solvent volume decreases, the solution becomes supersaturated, prompting the nucleation and subsequent growth of crystals. Yellow crystals of related compounds suitable for single-crystal diffraction have been successfully obtained using this technique. researchgate.net

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. For this class of compounds, weak intermolecular forces such as C-H···O and C-H···π hydrogen bonds are common. These interactions link molecules into larger supramolecular assemblies, such as centrosymmetric dimers or extended chains. For example, in the crystal structure of a related benzoate derivative, inversion dimers are formed, linked by pairs of C-H···O hydrogen bonds. In other cases, molecules are linked by C—H⋯O and weak C—H⋯S interactions. semanticscholar.org

Below is a table summarizing crystallographic data for compounds structurally analogous to this compound, illustrating typical structural features.

Analogous CompoundKey Dihedral Angle(s)Observed Intermolecular InteractionsReference
(E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one46.91 (14)° between aromatic ringsBr···Br interactions nih.gov
(2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one11.4 (2)° between benzene and thiophene ringsC—H⋯O, C—H⋯S, C—H⋯π interactions semanticscholar.org
Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoateMolecule is essentially planar; 3.69 (4)° (p-nitrophenyl to propenoate plane)Intramolecular O—H···O; Intermolecular C—H···O researchgate.net
4-[(2E)-3-(4-meth-oxy-phen-yl)prop-2-eno-yl]phenyl benzoate51.21 (1)° and 51.6 (1)° between central and pendant ringsC-H⋯O hydrogen bonds nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy is a fundamental technique for probing the electronic properties of conjugated systems. The core structure of this compound, featuring a phenyl ring conjugated with a prop-2-enoate group, constitutes a chromophore that absorbs light in the ultraviolet region.

The absorption of UV radiation promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the principal electronic transitions are expected to be:

π → π* transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system (C=C-C=O and the aromatic ring).

n → π* transitions: These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the ester group) to a π* antibonding orbital.

The position of the maximum absorbance (λmax) is sensitive to the solvent polarity and the nature of substituents on the aromatic ring. While the specific spectrum for the title compound is not detailed, analysis of related chalcones and cinnamates shows strong absorption bands. For example, a series of synthetic chalcones exhibited maximum absorbance wavelengths (λmax) in DMSO ranging from 412 to 431 nm. nih.gov The study of such systems often involves analyzing the solvatochromic effects, which is the shift in λmax as a function of solvent polarity.

The table below presents UV-Vis absorption data for related compounds.

Analogous CompoundSolventλmax (nm)Reference
Chalcone (B49325) derivative 3aDMSO419 nih.gov
Chalcone derivative 3bDMSO412 nih.gov
Chalcone derivative 3cDMSO431 nih.gov
Flavonoid-based compound 4 (derived from a chalcone)EtOH~438 mdpi.com

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For fluorescent molecules like many chalcone and cinnamate derivatives, this involves excitation to a singlet excited state (S₁) followed by radiative decay back to the ground state (S₀).

The emission characteristics of these compounds are highly dependent on their molecular structure and environment. Key features include:

Emission Wavelength (λem): Chalcone derivatives often fluoresce in the green-to-red region of the spectrum, with reported emission peaks for some series appearing between 512 and 567 nm. nih.gov

Stokes Shift: This is the difference in wavelength between the positions of the absorption maximum (λmax) and the emission maximum (λem). Cinnamate and chalcone derivatives often exhibit large Stokes shifts, a desirable property for applications in bioimaging to minimize self-absorption. Stokes shifts ranging from 93 to 139 nm have been reported for some chalcones. nih.gov

Quantum Yield (ΦF): This measures the efficiency of the fluorescence process. The deactivation pathways from the excited state compete with fluorescence; these include non-radiative processes like internal conversion and intersystem crossing to a triplet state. The structure of the molecule dictates which pathway predominates. For instance, some para-substituted methoxy cinnamates are strongly quenched (low fluorescence), while meta-substituted analogs can be strongly fluorescent. researchgate.net The main deactivation process for some cinnamate esters is internal conversion to the ground state, resulting in weak fluorescence. nih.gov

The photophysical properties of a hydroxy chalcone analog were shown to be temperature-dependent, exhibiting a single emission peak around 667 nm at room temperature but dual emission peaks at 580 and 636 nm at 77 K, suggesting the presence of multiple emissive states. mdpi.com

The following table summarizes emission data for related compounds, illustrating the range of photoluminescence behavior in this molecular class.

Analogous CompoundSolventλem (nm)Stokes Shift (Δλ, nm)Reference
Chalcone derivative 3aDMSO51293 nih.gov
Chalcone derivative 3cDMSO567136 nih.gov
Hydroxy chalcone 2 (at 77 K)EtOH580 and 636N/A (dual emission) mdpi.com
Flavonoid-based compound 4EtOH~613~175 mdpi.com

Theoretical and Computational Chemistry of Methyl 2e 3 4 Propan 2 Yl Phenyl Prop 2 Enoate and Analogues

Quantum Mechanical Approaches to Molecular Properties

Quantum mechanical calculations have become an indispensable tool in computational chemistry for predicting the molecular structure and properties of chemical systems. These methods, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and behavior of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been widely applied to study the structural, spectroscopic, and electronic properties of various organic molecules, including cinnamate (B1238496) derivatives and their analogues. researchgate.netnih.govepstem.net Calculations are often performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), to provide a balance between accuracy and computational cost. researchgate.netnih.govresearchgate.net

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. nih.gov For methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate, this process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable structure. Studies on analogous compounds, such as methyl cinnamate and chalcone (B49325) derivatives, indicate that the molecule is largely planar, particularly the cinnamate group, due to the sp2 hybridization of the carbon atoms. wikipedia.orgresearchgate.net The (2E) configuration refers to the trans orientation across the alkene double bond, which is generally the more stable isomer.

Conformational analysis of similar molecules has identified different stable conformers, often related to the rotation around single bonds, such as the C-O bond of the ester group (s-cis vs. s-trans). nih.gov The optimized geometry for this compound would be expected to have specific geometric parameters, as shown in the representative table below, based on calculations for structurally related molecules.

Table 1: Selected Predicted Geometric Parameters for this compound

ParameterBond/AngleTypical Calculated Value
Bond Length (Å)C=O (carbonyl)~1.21 Å
Bond Length (Å)C=C (alkene)~1.34 Å
Bond Length (Å)C-O (ester)~1.35 Å
Bond Angle (°)C=C-C (alkene)~126°
Bond Angle (°)O=C-O (ester)~124°
Dihedral Angle (°)C(phenyl)-C=C-C(carbonyl)~180° (trans)

Note: Values are representative and based on DFT calculations for analogous structures.

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov The calculated frequencies can be correlated with experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed absorption bands. researchgate.net Theoretical vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. scirp.org

For this compound, key vibrational modes include the C=O stretching of the carbonyl group, the C=C stretching of the alkene, C-H stretching of the aromatic and alkyl groups, and various bending and rocking motions. researchgate.netscirp.org

Table 2: Predicted Characteristic Vibrational Frequencies (Scaled) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium-Strong
C=O Carbonyl Stretch1730-1700Very Strong
C=C Alkene Stretch1640-1620Strong
Aromatic C=C Stretch1600-1450Medium-Strong
C-O Ester Stretch1300-1150Strong

Note: Frequencies are based on typical DFT results for similar cinnamate esters. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for characterizing the kinetic stability and chemical reactivity of a molecule. researchgate.netirjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com

The HOMO and LUMO energies are used to calculate global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), which provide further insights into the molecule's reactivity. materialsciencejournal.orgnih.gov For this compound, the π-conjugated system extending from the phenyl ring to the carbonyl group is expected to dominate the FMOs. The HOMO is typically localized on the phenyl ring and the C=C double bond, while the LUMO is often centered over the carbonyl group and the C=C double bond. researchgate.net

Table 3: Predicted FMO Properties and Global Reactivity Descriptors

ParameterFormulaTypical Calculated Value
EHOMO-~ -6.0 to -6.5 eV
ELUMO-~ -1.5 to -2.0 eV
Energy Gap (ΔE)ELUMO - EHOMO~ 4.0 to 4.5 eV
Ionization Potential (I)-EHOMO~ 6.0 to 6.5 eV
Electron Affinity (A)-ELUMO~ 1.5 to 2.0 eV
Chemical Hardness (η)(I - A) / 2~ 2.0 to 2.25 eV
Electronegativity (χ)(I + A) / 2~ 3.75 to 4.25 eV

Note: Values are representative and based on DFT calculations for analogous structures. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density and negative potential (favorable for electrophilic attack), while blue indicates regions of low electron density and positive potential (favorable for nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red) localized on the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic attack. researchgate.netresearchgate.net The hydrogen atoms of the methyl and isopropyl groups, as well as the aromatic ring, would exhibit positive potential (blue), indicating sites susceptible to nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure by studying charge transfer, hyperconjugative interactions, and electron delocalization within the molecule. researchgate.netresearchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater electron delocalization. researchgate.net

In this compound, significant delocalization is expected due to the extended π-conjugated system. NBO analysis would likely reveal strong intramolecular charge transfer from the π orbitals of the phenyl ring and the C=C double bond to the π* antibonding orbital of the C=O group. researchgate.net Interactions involving the lone pairs on the oxygen atoms also contribute significantly to the molecular stability.

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)Interaction TypePredicted E(2) (kcal/mol)
π(C=C, phenyl)π(C=C, alkene)π → πHigh
π(C=C, alkene)π(C=O)π → πHigh
LP(2) O(carbonyl)π(C=C, alkene)n → πModerate
LP(2) O(ester)π(C=O)n → πHigh

Note: LP denotes a lone pair. Predicted interactions and their relative strengths are based on NBO analyses of similar conjugated systems. researchgate.netresearchgate.net

Thermodynamic Property Prediction

Computational chemistry provides a robust framework for the prediction of thermodynamic properties of molecules like this compound and its analogues. Methods such as the G3(MP2)//B3LYP composite method have been successfully employed to calculate gas-phase standard enthalpies of formation (ΔfH°(g)) at 298.15 K for similar cinnamate derivatives. researchgate.net These computational analyses are crucial for understanding the structural and energetic effects of different functional groups on the molecule.

For instance, studies on ethyl (E)-cinnamate and ethyl hydrocinnamate have demonstrated a good agreement between computationally predicted and experimentally determined thermodynamic values. mdpi.com The experimental determination often involves techniques like combustion calorimetry to find the standard molar enthalpy of formation in the liquid phase (ΔfH°(l)) and high-temperature Calvet microcalorimetry to measure the enthalpy of vaporization (ΔlgH°). mdpi.com These experimental values serve as a benchmark for the accuracy of the computational methods.

The hydrogenation enthalpy is another key thermodynamic parameter that can be assessed. For methyl (E)-cinnamate, the experimental enthalpy of hydrogenation has been determined to be -101.2 ± 1.0 kJ·mol−1. mdpi.com Such data provides valuable insights into the energetic profile and reactivity of the carbon-carbon double bond in the prop-2-enoate chain, a central feature of this compound.

Table 1: Predicted Thermodynamic Properties of Cinnamate Analogues

PropertyEthyl (E)-cinnamate (kJ·mol⁻¹)Ethyl hydrocinnamate (kJ·mol⁻¹)
Experimental ΔfH°(l)-338.2 ± 3.4-447.3 ± 3.1
Experimental ΔlgH°76.5 ± 0.869.3 ± 0.6
Experimental ΔfH°(g)-261.7 ± 3.5-378.0 ± 3.2
Computational ΔfH°(g)-254.4-377.6

This table is generated based on data for analogous compounds and illustrates the types of thermodynamic properties that can be computationally predicted and experimentally verified. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra and photophysical properties. cnr.itcam.ac.ukbenasque.org For cinnamate derivatives, which are known for their light-absorbing properties, TD-DFT is instrumental in understanding their behavior upon photoexcitation. nih.gov

Computational studies on molecules structurally similar to this compound, such as para-hydroxy methylcinnamate (p-HMC) and methylcinnamate (MC), have been used to elucidate their non-radiative decay (NRD) pathways after excitation to the S1(ππ*) state. nih.gov These studies help to determine the lifetimes of excited states and identify the key intermediate states involved in the relaxation process back to the ground state. For instance, in s-cis para-hydroxy methylcinnamate, the major non-radiative decay route has been identified as the [1ππ→1nπ→3ππ→S0] pathway, with the S1(ππ) state having a lifetime of approximately 2.5 picoseconds. nih.gov

The accuracy of TD-DFT calculations can be influenced by the choice of functional. trygvehelgaker.no For many organic molecules, TD-DFT calculations can predict vertical excitation energies with a statistical accuracy of around 0.3 eV. ohio-state.edu These calculations provide valuable information on the energies of electronic transitions, such as the HOMO to LUMO transition, which corresponds to the absorption of a photon and the creation of an exciton. growingscience.com

Table 2: Calculated Electronic Properties of a Cinnamate Analogue (p-HMC) from TD-DFT

ParameterValue
S1(ππ) state lifetime~2.5 ps
Major Non-Radiative Decay Pathway[1ππ→1nπ→3ππ→S0]

This table presents findings for a structurally similar molecule, para-hydroxy methylcinnamate, to illustrate the outputs of TD-DFT studies. nih.gov

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for predicting the nonlinear optical (NLO) properties of organic molecules. nih.gov Compounds with donor-π-acceptor architectures, a general feature of many cinnamate derivatives, are often investigated for their NLO potential. growingscience.com The NLO response is related to the molecule's ability to alter the properties of light passing through it, which has applications in optical data storage and processing. nih.gov

Key NLO properties that can be calculated include the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). researchgate.net These properties are related to the ease with which the electron cloud of a molecule can be distorted by an external electric field. A larger change in the dipole moment upon electronic excitation generally leads to a larger β value.

Computational studies on designed non-fullerene acceptor compounds have shown that structural modifications, such as the introduction of different donor and acceptor groups, can significantly enhance NLO properties. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, with smaller energy gaps often correlating with larger NLO responses. For this compound, the propan-2-yl group acts as an electron-donating group, and the methyl prop-2-enoate moiety is an electron-accepting group, connected by a phenyl-vinyl π-system, suggesting it may possess interesting NLO properties.

Table 3: Predicted NLO Properties for a Designed Organic Compound

PropertyValue
Linear Polarizability ⟨α⟩3.485 × 10⁻²² esu
First Hyperpolarizability (β_total)13.44 × 10⁻²⁷ esu
Second Hyperpolarizability ⟨γ⟩3.66 × 10⁻³¹ esu

This table shows representative NLO property values for a designed organic compound to illustrate the type of data obtained from theoretical predictions. nih.gov

Computational Elucidation of Reaction Mechanisms

Molecular Electron Density Theory (MEDT) in Reaction Pathway Investigation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.govnih.gov This theory is applied to investigate the reaction pathways of organic reactions, including those involving cinnamate-like structures, by analyzing the changes in electron density along the reaction coordinate. nih.gov

MEDT studies provide a detailed understanding of the molecular mechanisms of reactions such as cycloadditions. rsc.org For instance, in the context of a [3+2] cycloaddition (32CA) reaction, MEDT can be used to determine whether a reaction is thermodynamically and kinetically preferred along a specific stereoisomeric pathway (e.g., endo vs. exo). rsc.org The theory utilizes tools like the analysis of conceptual DFT reactivity indices, the electron localization function (ELF), and the global electron density transfer (GEDT) to characterize the electronic nature of the reactants and the transition states. mdpi.com

The application of MEDT has been instrumental in classifying reactions, for example, by determining the direction of electron density flux (Forward or Reverse Electron Density Flux). nih.gov This allows for a rationalization of the observed reactivity and selectivity in polar reactions.

Computational Studies of Intramolecular Cycloaddition Reactions, e.g., Diels-Alder Pathways

Computational studies are extensively used to investigate the mechanisms, feasibility, and selectivity of intramolecular cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgresearchgate.netnih.gov For analogues of this compound, which contain a dienophile-like moiety, understanding their participation in such reactions is of significant interest.

DFT calculations are a common tool to explore the potential energy surfaces of these reactions, identifying the transition states and intermediates. researchgate.net These studies can predict whether a reaction will proceed through a concerted or a stepwise mechanism. nih.gov For example, in the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride (B1165640), DFT calculations have shown that the neutral reaction is concerted. researchgate.net

Furthermore, computational models can explain and predict the stereoselectivity (e.g., endo/exo) and regioselectivity of cycloaddition reactions. semanticscholar.orgnih.gov The distortion/interaction model, for instance, analyzes the activation barrier in terms of the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. nih.gov Such analyses provide deep insights into the factors controlling the outcome of these reactions.

Analysis of Charge Transfer and Electronic Flux in Reacting Systems

The analysis of charge transfer and electronic flux provides a quantitative understanding of the electronic activity during a chemical reaction. researchgate.net In the context of cycloaddition reactions involving cinnamate-like structures, these analyses can elucidate the nature of the electronic rearrangements that occur as reactants approach each other and form new bonds.

The Reaction Electronic Flux (REF), a concept derived from DFT, is a powerful tool for characterizing the electronic activity along the reaction coordinate. researchgate.net Studies on Diels-Alder reactions have shown that the electronic activity is most intense in the transition state region and is primarily due to electron transfer effects associated with the breaking and forming of π bonds. researchgate.net

Global Electron Density Transfer (GEDT) is another important descriptor calculated at the transition state to quantify the net charge transfer between the interacting fragments. A significant GEDT value is indicative of a polar reaction mechanism. In some [3+2] cycloaddition reactions, the polar character, as measured by GEDT, has been correlated with the reaction's exothermicity. mdpi.com The analysis of local nucleophilic and electrophilic interactions can also help in understanding the formation of specific intermediates in a reaction pathway. nih.gov

Advanced Topological and Intermolecular Interaction Studies

The crystalline architecture and the nature of non-covalent interactions in molecular solids are pivotal in determining their physicochemical properties. For this compound and its analogues, advanced computational methods provide profound insights into these aspects.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular interactions and their relative strengths.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a related compound, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, the analysis showed that H···H contacts constituted the most significant portion of the interactions (43.1%), followed by C···H/H···C (17.4%), Br···H/H···Br (14.9%), C···C (11.9%), and O···H/H···O (9.8%). nih.gov In another analogue, (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one, the H···H (51.1%) and C···H/H···C (25.3%) contacts were also predominant. nih.gov

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Cinnamate Analogues.

Interaction TypeAnalogue 1: (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one nih.govAnalogue 2: (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one nih.gov
H···H43.1%51.1%
C···H/H···C17.4%25.3%
O···H/H···O9.8%15.9%
C···C11.9%5.1%
Br···H/H···Br14.9%-
O···C/C···O-2.5%

Note: Data for this compound is not available. The table shows data for analogous compounds to illustrate the expected types and proportions of intermolecular contacts.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. mdpi.com By locating critical points in the electron density, QTAIM can identify bond paths and quantify the nature of interactions, such as covalent bonds, hydrogen bonds, and van der Waals interactions. The properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), offer insights into the strength and nature of these interactions.

The Electron Localization Function (ELF) is another valuable tool in computational chemistry that maps the probability of finding an electron pair in a given region of a molecule. rsc.org ELF analysis provides a visual representation of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. It is particularly useful for understanding the nature of chemical bonds and non-covalent interactions. For this compound, an ELF analysis would likely reveal regions of high electron localization corresponding to the C=C and C=O double bonds, as well as the C-C and C-H single bonds. It could also provide insights into the delocalization of π-electrons across the aromatic ring and the propenoate chain.

Table 2: Typical QTAIM Parameters for Different Types of Interactions.

Interaction TypeElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
Covalent Bond~0.2 - 0.3< 0
Hydrogen Bond~0.01 - 0.04> 0
van der Waals< 0.01> 0
C-H···π Interaction~0.005 - 0.015> 0
π-π Stacking~0.002 - 0.01> 0

Note: This table presents typical ranges of QTAIM parameters for different interaction types and is not based on specific data for this compound.

Solvent Effects on Electronic Structure and Spectroscopic Properties

The electronic structure and, consequently, the spectroscopic properties of molecules are influenced by their surrounding environment. Solvents can induce significant changes in the absorption and emission spectra of a compound, a phenomenon known as solvatochromism. These effects arise from the differential solvation of the ground and excited electronic states of the molecule.

For cinnamate derivatives, the UV-Vis absorption spectrum is characterized by strong π-π* transitions. The position of the absorption maximum (λ_max) is sensitive to the polarity of the solvent. researchgate.net In general, an increase in solvent polarity can lead to either a red shift (bathochromism) or a blue shift (hypsochromism) of the absorption band, depending on the relative stabilization of the ground and excited states.

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules in different solvent environments. rsc.orgmdpi.com By employing continuum solvation models, such as the Polarizable Continuum Model (PCM), TD-DFT can simulate the effect of the solvent on the electronic transitions. These calculations can predict the λ_max and oscillator strengths of the electronic transitions, providing valuable insights into the nature of the excited states and the influence of the solvent.

While specific experimental or computational data on the solvatochromic behavior of this compound is not available in the searched literature, studies on analogous cinnamate esters demonstrate these general principles. For instance, a higher fluorescence quantum yield of methyl cinnamate is observed in methanol (B129727) compared to cyclohexane, which is attributed to hydrogen bonding between the solvent and the carbonyl group of the ester. researchgate.net

Table 3: Illustrative Solvent Effects on the π-π Absorption Maximum (λ_max) for a Generic Cinnamate Analogue.*

SolventDielectric Constant (ε)λ_max (nm)
n-Hexane1.88275
Dichloromethane8.93280
Ethanol24.55282
Acetonitrile37.5278
Water80.1276

Note: This table is a hypothetical representation to illustrate the general trend of solvent effects on the UV-Vis absorption spectra of cinnamate derivatives. Specific data for this compound is not available.

Polymer and Materials Science Research Applications of Methyl 2e 3 4 Propan 2 Yl Phenyl Prop 2 Enoate Derivatives

Formulation and Performance in Coating Technologies

The unique chemical structure of methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate suggests its derivatives could be valuable components in the formulation of advanced coatings, offering improvements in optical clarity, durability, and resistance to environmental factors.

Development of Advanced Optical Hard Coatings

Derivatives of this compound are promising candidates for the development of advanced optical hard coatings. The incorporation of the bulky and rigid aromatic group is expected to contribute to a high refractive index and good thermal stability in the resulting polymer, properties that are highly desirable for optical applications. Research on similar aromatic methacrylates, such as p-cumylphenyl methacrylate (B99206), has shown that the sterically bulky side groups can significantly increase the glass transition temperature (Tg) of acrylic polymers. ias.ac.intandfonline.com A higher Tg is often associated with increased hardness and scratch resistance in coatings.

UV-curable coating compositions often employ a combination of oligomers, monomers (reactive diluents), and photoinitiators to achieve the desired properties. researchgate.net It is conceivable that derivatives of this compound could function as reactive diluents, contributing to a hard, crosslinked network upon curing. The planar phenyl group could also enhance the packing of polymer chains, leading to a denser and more scratch-resistant surface.

Strategies for Enhancing Durability, Abrasion, and Stain Resistance in Coatings

The durability, abrasion, and stain resistance of coatings are critical performance metrics. The incorporation of robust chemical moieties into the polymer backbone is a key strategy for enhancing these properties. The propan-2-ylphenyl group in this compound derivatives is anticipated to enhance the durability of coatings by providing steric hindrance, which can protect the polymer backbone from degradation.

Radiation-curable coatings based on acrylate (B77674) monomers are known for producing very hard and chemically resistant surfaces. google.com By analogy with studies on other functional acrylates, it can be inferred that the hydrophobic nature of the propan-2-ylphenyl group would also contribute to improved stain resistance by repelling both aqueous and oily substances. Formulations for abrasion-resistant coatings often include urethane-acrylate oligomers and fillers. google.com Derivatives of the title compound could be copolymerized into such systems to further enhance surface hardness.

Integration into Polymer Systems

The acrylate functionality of this compound makes it readily integrable into a variety of polymer systems through well-established polymerization techniques, particularly those involving free-radical mechanisms.

Utilization as Free-Radically Curable Binder Precursors

This compound and its derivatives are excellent candidates for use as precursors for free-radically curable binders. Free-radical polymerization is a versatile and widely used method for curing coatings and adhesives, often initiated by UV light or heat. researchgate.net The double bond in the acrylate group is susceptible to attack by free radicals, leading to chain propagation and the formation of a crosslinked polymer network.

The structure of the monomer plays a crucial role in the properties of the final cured material. The bulky propan-2-ylphenyl group is expected to impart rigidity and thermal stability to the polymer network. Studies on cinnamate (B1238496) esters, which share the prop-2-enoate core structure, have demonstrated their utility in free-radical polymerization to form thermoset resins. tandfonline.com This suggests that derivatives of this compound could be used to formulate binders with high-performance characteristics suitable for demanding applications.

Crosslinking Mechanisms with Fluoropolymers and Hydrocarbon-Based Materials

The versatile reactivity of the acrylate group allows for the potential crosslinking of this compound derivatives with a range of other polymer systems, including fluoropolymers and hydrocarbon-based materials. This can be achieved by copolymerizing the acrylate monomer with other functional monomers or by using it as a crosslinking agent for pre-formed polymers.

For instance, in fluoropolymer systems, durability and resistance to weathering can be enhanced through crosslinking. nih.gov While specific studies with the title compound are not available, it is plausible that its derivatives could be incorporated into fluorinated acrylic copolymer systems. This could be achieved through emulsion polymerization, where the acrylate monomer is copolymerized with fluoroacrylate monomers and a crosslinking agent. researchgate.net The resulting crosslinked network would benefit from the combined properties of both the fluorinated segments (low surface energy, chemical resistance) and the bulky aromatic acrylate (hardness, thermal stability).

In the context of hydrocarbon-based materials, these derivatives could be used to modify the properties of polymers like polyolefins or polyesters, provided that a suitable grafting or copolymerization strategy is employed.

Fundamental Polymerization Studies of Acrylate and Methacrylate Esters

The polymerization behavior of this compound can be understood within the broader context of fundamental studies on acrylate and methacrylate esters. The reactivity of the vinyl group in these monomers is influenced by the nature of the ester group.

The free-radical polymerization of acrylates and methacrylates proceeds via the classical steps of initiation, propagation, and termination. The rate of polymerization and the molecular weight of the resulting polymer are dependent on various factors, including monomer concentration, initiator concentration, and temperature.

Studies on the polymerization of phenyl acrylate have shown that it is a versatile monomer for synthesis via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This suggests that controlled polymerization of this compound should also be feasible, allowing for the synthesis of well-defined polymer architectures.

Research on p-cumylphenyl methacrylate has provided valuable insights into how a bulky substituent on the phenyl ring affects polymerization and polymer properties. It was found that the sterically bulky p-cumylphenyl group influences both homopolymerization and copolymerization, and importantly, leads to an increase in the glass transition temperature (Tg) of the resulting acrylic polymers. ias.ac.intandfonline.com This is a critical finding, as Tg is a key parameter determining the service temperature and mechanical properties of a polymer.

The table below summarizes the expected impact of the structural features of this compound on polymerization and material properties, based on analogous systems.

Structural FeatureExpected Influence on Polymerization and Properties
Acrylate Group Enables free-radical polymerization and crosslinking.
Phenyl Ring Contributes to rigidity, higher refractive index, and thermal stability.
Propan-2-yl Group Increases steric bulk, leading to higher Tg and potentially improved durability.

Photochemistry and Photo Induced Transformations of Methyl 2e 3 4 Propan 2 Yl Phenyl Prop 2 Enoate Systems

Photoisomerization Reactions of Unsaturated Systems

Photoisomerization of the carbon-carbon double bond is a primary and highly efficient photochemical process for cinnamate (B1238496) derivatives. This contra-thermodynamic reaction converts the more stable E-isomer (trans) into the less stable Z-isomer (cis), a transformation not readily achieved through thermal methods.

Mechanisms and Dynamics of E/Z Isomerization

Upon absorption of UV radiation, methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate is promoted from its ground state (S₀) to an electronically excited singlet state, typically the S₁(ππ*) state. From this excited state, the molecule can undergo several competing decay processes. rsc.orgnih.gov The E/Z isomerization occurs through rotation around the central C=C bond, which becomes possible in the excited state due to the reduced bond order. acs.org

The deactivation pathway is complex and can involve multiple electronic states. A key process for many cinnamates is the rapid internal conversion from the initially excited ¹ππ* state to a lower-lying ¹nπ* state. This is followed by intersystem crossing (ISC) to the triplet manifold, populating the T₁(³ππ*) state. researchgate.net It is from this triplet state that rotation around the C=C bond often occurs, leading to a "twisted" geometry that can decay to either the E or Z isomer ground state. acs.org The quantum yield of isomerization is determined by the efficiency of these competing photophysical pathways. nih.govresearchgate.net The presence of the para-propan-2-yl group, an electron-donating substituent, can influence the energy levels of the excited states and thereby affect the dynamics and efficiency of the isomerization process. rsc.orgresearchgate.net

Studies on related p-hydroxycinnamates have shown that an energy barrier may exist on the excited-state potential energy surface, separating the initial Franck-Condon region from the conical intersection that leads to isomerization. nih.govnih.gov The height of this barrier can be influenced by substituents on the cinnamate structure and the surrounding solvent environment, controlling whether isomerization is a competitive decay channel. acs.orgresearchgate.net

Solid-State Photoisomerization Phenomena

In the crystalline solid state, photochemical reactions are profoundly influenced by the packing arrangement of the molecules in the crystal lattice, a concept known as topochemical control. iupac.orgrsc.org For this compound, photoirradiation in the solid state can lead to a competition between E/Z isomerization and intermolecular [2+2] photocycloaddition. miami.edursc.org

The outcome of the photoreaction is dictated by the proximity and orientation of neighboring molecules. rsc.org If the crystal packing allows for sufficient free volume around the double bond, E/Z isomerization can occur. However, if the molecules are packed in a way that aligns the double bonds of adjacent molecules within a certain distance (typically less than 4.2 Å), photodimerization often becomes the dominant pathway. rsc.org In some cases, both processes can occur simultaneously, leading to a mixture of the Z-isomer and cyclobutane dimers. miami.edu The specific crystalline polymorph of the compound is therefore critical in determining its solid-state photoreactivity.

Photosensitized Isomerization Processes

E/Z isomerization can be induced efficiently using a photosensitizer in a process known as triplet energy transfer. researchgate.netnih.gov This method is particularly useful for achieving isomerization with visible light instead of high-energy UV radiation. mdpi.com The mechanism involves the sensitizer molecule absorbing light and becoming excited to its triplet state. This excited sensitizer then collides with a ground-state molecule of this compound.

For energy transfer to be efficient, the triplet energy (ET) of the sensitizer must be greater than that of the cinnamate ester. nih.govnih.gov During the collision, energy is transferred from the sensitizer to the cinnamate (a Dexter energy transfer mechanism), promoting the cinnamate to its triplet state while the sensitizer returns to its ground state. acs.orgrsc.org The triplet-state cinnamate then undergoes the isomerization process as described previously. A key advantage of this approach is selectivity; by choosing a sensitizer with an appropriate triplet energy, it's possible to excite the E-isomer but not the Z-isomer, driving the reaction toward a high yield of the Z-product. researchgate.netnih.gov

Table 1. Common Photosensitizers and Their Triplet Energies (ET) for Isomerization Reactions.
PhotosensitizerTriplet Energy (ET) (kJ/mol)Typical Wavelength (nm)
Benzophenone289~365
Thioxanthone272~400
Anthracene178~365
(-)-Riboflavin (Vitamin B2)205~402
fac-Ir(ppy)₃243~455 (Visible)
Benzil223~400

Photoaddition and Photocycloaddition Reactions

In addition to isomerization, cinnamate systems are well-known to undergo photoaddition and photocycloaddition reactions, particularly the intermolecular [2+2] photocycloaddition, which leads to the formation of cyclobutane rings.

Intermolecular [2+2] Photocycloadditions

The intermolecular [2+2] photocycloaddition is a hallmark reaction of cinnamic acids and their esters, especially in the solid state. nsf.govacs.org Upon photoirradiation, an excited-state molecule of this compound can react with a ground-state molecule to form a dimeric cyclobutane product. acs.orgnsf.gov These products are derivatives of truxillic or truxinic acids. orgsyn.orgresearchgate.net

This reaction is highly dependent on the crystal packing (topochemical control). researchgate.net According to Schmidt's rules for solid-state reactions, for a [2+2] cycloaddition to occur, the olefinic double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. nsf.govnih.gov The stereochemistry of the resulting cyclobutane product is determined by the relative orientation of the reactant molecules in the crystal lattice.

α-Truxillic derivatives (head-to-tail, syn) are formed from the photodimerization of molecules packed in an antiparallel, head-to-tail arrangement related by a center of symmetry.

β-Truxinic derivatives (head-to-head, syn) result from molecules packed in a parallel, head-to-head arrangement related by a translation axis. rsc.orgubc.ca Other isomers (e.g., γ-truxillic, δ-truxinic) are also possible depending on the specific crystal packing. orgsyn.org

Table 2. Major Stereoisomeric Products of [2+2] Photodimerization of Cinnamates.
Product TypeStereochemistryRequired Molecular Packing
α-Truxillate Derivativesyn Head-to-TailAntiparallel (Centrosymmetric)
β-Truxinate Derivativesyn Head-to-HeadParallel (Translational)
γ-Truxillate Derivativeanti Head-to-TailAntiparallel
δ-Truxinate Derivativeanti Head-to-HeadParallel

Intramolecular Photocyclizations

Intramolecular photocycloaddition reactions require the presence of at least two photoreactive double bonds within the same molecule, connected by a flexible linker. chemrxiv.org The parent molecule, this compound, does not possess a second double bond and therefore cannot undergo this reaction directly.

However, if the molecule were derivatized—for example, by replacing the methyl ester with a group containing another olefinic moiety (such as an allyl or butenyl group)—intramolecular [2+2] photocycloaddition would become possible. In such a designed system, irradiation would likely produce a bicyclic or polycyclic structure containing a cyclobutane ring. The feasibility and outcome of such a reaction would be governed by the length and flexibility of the tether connecting the two double bonds, in accordance with the "rule of five," which generally favors the formation of five- and six-membered rings in intramolecular cyclizations.

Advanced Methodologies in Photochemistry

Advanced methodologies in photochemistry offer enhanced control over reaction parameters, leading to improved selectivity, efficiency, and scalability of photo-induced transformations. For systems like this compound, these techniques are pivotal in directing the reaction toward desired products and minimizing side reactions.

Flow System Photochemistry for Controlled Reactions

Continuous-flow photochemistry has emerged as a powerful tool for conducting photochemical reactions with high precision and control. mdpi.comnih.gov Unlike traditional batch reactors, flow systems provide uniform irradiation of the reaction mixture, as only a small volume is exposed to the light source at any given moment. nih.gov This leads to efficient photon usage and minimizes problems associated with light attenuation, such as under- or over-irradiation. nih.gov The precise control over residence time, flow rate, and temperature in microreactors allows for the optimization of reaction conditions to maximize product yield and selectivity. mdpi.com

A key photochemical transformation for cinnamate esters is the E/Z (trans-cis) isomerization. tandfonline.com The application of flow systems to this process has been demonstrated with related compounds, such as ethyl cinnamate derivatives. In one study, the photocatalyzed E/Z isomerization of an ethyl cinnamate derivative was monitored in real-time using a microchip flow reactor combined with ion mobility spectrometry. nih.gov This setup allowed for rapid screening of various photocatalysts and optimization of irradiation times. nih.gov

The study achieved conversion rates of up to 80% with irradiation times as short as 10 to 180 seconds, a significant improvement over batch processes that can take several hours. nih.gov The ability to precisely control the exposure time by adjusting the flow rate is a major advantage of this methodology. nih.gov This level of control is crucial for preventing subsequent reactions, such as [2+2] cycloadditions, which can occur with prolonged irradiation of cinnamate systems. researchgate.net

Table 1: Comparison of Batch vs. Flow Photochemistry for Cinnamate Isomerization

Parameter Batch Reactor Flow Reactor Advantage of Flow System
Irradiation Non-uniform, light penetration issues Uniform and efficient irradiation of small volumes nih.gov Consistent reaction conditions, higher efficiency nih.gov
Reaction Time Several hours Seconds to minutes mdpi.comnih.gov Drastically reduced reaction times, higher throughput nih.gov
Control Limited control over irradiation time Precise control via flow rate and reactor volume nih.gov Minimized side products, improved selectivity nih.gov
Scalability Challenging due to light penetration Readily scalable by numbering-up or extended operation Consistent product quality from lab to production scale

| Productivity | Low | High (e.g., 4.85 g / 5 min for some systems) mdpi.com | Suitable for manufacturing applications mdpi.com |

By applying flow photochemistry to this compound, similar benefits could be realized. The controlled irradiation would facilitate selective E to Z isomerization while minimizing the formation of cyclobutane dimers, which are common products in the solid-state and concentrated solution photochemistry of cinnamates. researchgate.net

pH-Dependent Photochemical Interconversions

The influence of pH on photochemical reactions is a critical factor, particularly for compounds that possess ionizable functional groups or whose reaction pathways involve proton transfer steps. While the ester functionality of this compound is not directly affected by pH in the typical range, its carboxylic acid precursor, (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid, is. The photochemical behavior of the parent acid can provide insights into potential pH-dependent transformations.

Studies on substituted cinnamic acids have shown that pH can dictate the course of photochemical reactions. For instance, the decarboxylation of p-hydroxycinnamic acid is a pH-dependent process. acs.org Similarly, research on furocoumaric acids, which contain a cinnamic acid-like moiety, has demonstrated a pH-dependent photoinduced interconversion between different isomeric forms. acs.org In that study, the protonated and deprotonated forms of the molecule followed different photochemical pathways upon irradiation, leading to a mixture of products whose ratio was directly controlled by the pH of the solution. acs.org

Table 2: Potential pH Influence on Photochemical Pathways of Cinnamic Acid Derivatives

Condition Predominant Species Potential Photochemical Pathway Expected Outcome
Acidic (Low pH) Carboxylic Acid (R-COOH) Intramolecular Cyclization acs.org Formation of lactones or other cyclic products

| Neutral/Basic (High pH) | Carboxylate Anion (R-COO⁻) | E/Z Isomerization, Dimerization | Interconversion of isomers, formation of cyclobutane dimers |

For this compound, pH could become a significant variable under conditions where hydrolysis to the corresponding carboxylic acid occurs. Furthermore, the use of acid or base catalysts or photosensitizers whose activity is pH-dependent could introduce pH control over the reaction pathways. For example, if a photocatalyst's excited state properties or redox potential changes with protonation, the efficiency and outcome of the sensitized reaction, such as isomerization or cycloaddition, would be indirectly controlled by pH. While direct pH-dependent interconversions of the ester itself are less likely, the broader reaction system can be highly sensitive to pH, making it a crucial parameter to control for achieving specific photochemical outcomes.

Q & A

Q. What are the recommended synthetic routes for methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via condensation reactions. A validated protocol involves reacting 4-isopropylbenzaldehyde with methyl acrylate under Wittig or Horner-Wadsworth-Emmons conditions. demonstrates a 55% yield using a benzaldehyde precursor, with LC/MS characterization (m/z 263.2 [M+H]⁺, RT 3.31 min). Key optimization strategies include:

  • Catalyst selection : Use phase-transfer catalysts to enhance reaction efficiency.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) improves purity.

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeOutcome ()
Reaction Time12–24 hours55% yield
SolventTHF/DMFImproved solubility
CatalystK₂CO₃Reduced side products

Reference:

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • LC/MS : Confirms molecular weight (m/z 263.2 [M+H]⁺) and purity (RT 3.31 min) ().
  • ¹H/¹³C NMR : Key signals include:
    • ¹H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 6.3–6.5 ppm (α,β-unsaturated ester protons), δ 1.2–1.4 ppm (isopropyl group).
    • ¹³C NMR : δ 167 ppm (ester carbonyl), δ 140–150 ppm (alkene carbons).
  • FT-IR : Peaks at 1710 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).

Note: Cross-validate spectral data with computational tools (e.g., DFT) to resolve ambiguities in peak assignments.

Reference:

Q. What safety protocols are recommended despite incomplete hazard data?

Methodological Answer: Based on structurally similar esters ():

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Respiratory Protection : Use NIOSH-certified P95 respirators for particulate filtration ().
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Reference:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Experimental Determination :
    • Solubility : Perform shake-flask assays in solvents (e.g., DMSO, ethanol) at 25°C.
    • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring ().
  • Computational Prediction : Use QSPR models to estimate logP (octanol-water partition coefficient) and pKa ().

Case Study: notes missing data for flash point and decomposition temperature. Address this via differential scanning calorimetry (DSC) to identify thermal thresholds.

Reference:

Q. What experimental designs are effective for studying environmental fate and degradation pathways?

Methodological Answer: Adopt a tiered approach ( ):

Laboratory Studies :

  • Hydrolysis : Test pH-dependent stability (pH 3–9) at 25°C.
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via GC-MS.

Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀).

Field Studies : Deploy passive samplers in aquatic systems to measure bioaccumulation potential.

Q. Table 2: Key Environmental Parameters

ParameterMethodRelevance
Half-life (t₁/₂)OECD 111 (Hydrolysis)Persistence estimation
BCF (Bioaccumulation)OECD 305 (Fish test)Trophic transfer risk

Reference:

Q. How can computational methods predict biological activity or environmental behavior?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock Vina ().
  • QSPR Models : Correlate structural descriptors (e.g., topological polar surface area) with bioavailability ().
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability.

Example: ’s quantum chemistry approach validated ester reactivity in hydrolysis studies, aligning with experimental LC/MS data.

Reference:

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